molecular formula C16H19N5O3 B2809982 N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 952847-52-8

N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2809982
CAS No.: 952847-52-8
M. Wt: 329.36
InChI Key: OPPYFHVOQXFJNQ-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A), an enzyme that hydrolyzes the key second messenger cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound elevates intracellular cGMP levels, which is crucial for modulating synaptic plasticity, neuronal signaling, and memory consolidation processes within the brain. Its primary research value lies in the investigation of cognitive function and neurodegenerative pathologies. Researchers utilize this compound as a critical tool to probe the therapeutic potential of PDE9 inhibition in preclinical models of cognitive impairment associated with conditions like Alzheimer's disease and other neuropsychiatric disorders. The design of this imidazotriazine derivative focuses on achieving high central nervous system (CNS) penetration, making it particularly valuable for in vivo studies aimed at understanding and mitigating cognitive deficits. The exploration of PDE9 inhibitors represents a significant area of interest in neuroscience drug discovery for enhancing cognitive function without the side effects associated with broader phosphodiesterase inhibition. Early research into this chemical series has demonstrated its utility in establishing proof-of-concept for PDE9A as a viable target for cognitive enhancement.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11(10-24-2)17-14(22)13-15(23)21-9-8-20(16(21)19-18-13)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPYFHVOQXFJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[2,1-c][1,2,4]triazine ring system, followed by functionalization to introduce the methoxypropan-2-yl and phenyl groups.

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This can be achieved through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The imidazo[2,1-c][1,2,4]triazine core differentiates this compound from analogs like imidazo[5,1-d][1,2,3,5]tetrazines (e.g., compounds IIIa–IIIh and IVa–IVi in ). These tetrazine derivatives exhibit carboxylate or carboxamide substituents but lack the fused triazine ring system, which may reduce conformational flexibility compared to the target compound .

Substituent Modifications

Position 8 (Phenyl vs. Fluorophenyl)
  • Target Compound : An unsubstituted phenyl group at position 8 provides moderate lipophilicity (logP ~2.5 estimated).
  • Fluorination typically increases metabolic stability and logP (~3.0 estimated) .
Carboxamide Side Chain
  • Target Compound : The 1-methoxypropan-2-yl chain offers a compact, branched alkoxy group, balancing solubility and membrane permeability.

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound 8-(4-Fluorophenyl) Analog () Imidazo-tetrazine Carboxylate ()
Molecular Weight ~360 g/mol ~390 g/mol ~300–350 g/mol
logP (Estimated) 2.5 3.0 1.5–2.0
Hydrogen Bond Donors 2 2 1–2
Topological Polar SA ~90 Ų ~85 Ų ~100 Ų

Implications of Structural Differences

  • Bioactivity : Fluorophenyl substitution () may enhance target binding via halogen interactions, while the target compound’s phenyl group favors π-π stacking.
  • Solubility : The shorter methoxypropan-2-yl chain in the target compound likely improves aqueous solubility compared to the isopropoxypropyl analog.
  • Metabolic Stability : Fluorination in the analog may slow oxidative metabolism, extending half-life .

Biological Activity

N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H18N5O3
Molecular Weight346.35 g/mol
CAS Number952821-94-2

Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer activities. The mechanism of action typically involves the modulation of specific signaling pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

Anti-inflammatory Activity

A study focused on imidazo[2,1-c][1,2,4]triazine derivatives showed promising anti-inflammatory effects. The compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results indicated that the compound effectively reduced NO levels and downregulated pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Activity

The compound's structural analogs have demonstrated significant anticancer properties by inhibiting specific phospholipase D isoforms. Inhibition of these enzymes contributes to increased apoptosis in cancer cells and reduced invasiveness . This suggests that this compound may also possess similar anticancer effects.

Case Study 1: Anti-inflammatory Effects

In a controlled experiment using RAW264.7 cells treated with LPS to induce inflammation, this compound was shown to significantly inhibit NO production compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Potential

Another study investigated the effect of similar imidazo derivatives on cancer cell lines. The results indicated a marked decrease in cell viability and migration in treated groups compared to controls. This suggests that the compound may serve as a lead structure for developing novel anticancer therapies .

Q & A

Q. What are the common synthetic pathways for synthesizing N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization of precursor heterocycles and functionalization of the carboxamide group. Key steps may include:

  • Condensation reactions to form the imidazo-triazine core under reflux conditions (e.g., using DMF or THF as solvents) .
  • Amide coupling (e.g., using HBTU or BOP as coupling agents) to introduce the 1-methoxypropan-2-yl moiety .
  • Purification via HPLC to isolate the final product with >95% purity . Reaction optimization (temperature, solvent choice, and catalyst use) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify hydrogen/carbon environments, particularly the methoxypropan-2-yl group and phenyl substituents .
  • Mass spectrometry (HRMS) : For precise molecular weight validation (e.g., ESI-HRMS to confirm [M+H]⁺ or [M+Na]⁺ ions) .
  • IR spectroscopy : To detect functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Likely polar-aprotic solvent-soluble (e.g., DMSO, DMF) due to the carboxamide and methoxy groups. Aqueous solubility may require co-solvents like PEG-400 .
  • Stability : pH-sensitive; degradation risks in acidic/basic conditions. Stability studies in PBS (pH 7.4) at 37°C over 24–72 hours are recommended to assess hydrolytic susceptibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final amide coupling step?

Contradictory yields in coupling reactions (e.g., 30–70%) may arise from:

  • Catalyst selection : Switching from HBTU to BOP-Cl for sterically hindered substrates .
  • Temperature control : Lowering reaction temperatures (0–5°C) to minimize side-product formation .
  • Solvent polarity : Using THF over DMF for better solubility of intermediates . Monitor reaction progress via TLC or LC-MS to identify bottlenecks .

Q. How should researchers resolve conflicting NMR data for the imidazo-triazine core?

Discrepancies in proton assignments (e.g., overlapping peaks in the 6.5–8.0 ppm region) can be addressed by:

  • 2D NMR techniques (COSY, HSQC): To resolve coupling between aromatic protons and adjacent carbons .
  • Variable-temperature NMR : To reduce signal broadening caused by dynamic effects .
  • Comparative analysis : Benchmarking against structurally similar compounds (e.g., tetrahydroquinazoline derivatives) .

Q. What strategies are recommended for elucidating the compound’s biological targets?

Mechanistic studies may involve:

  • Kinase inhibition assays : Screen against panels of kinases (e.g., EGFR, VEGFR) due to structural similarity to triazolo-pyridazine inhibitors .
  • Cellular thermal shift assays (CETSA) : To validate target engagement in live cells .
  • Molecular docking : Using software like AutoDock to predict binding modes with enzymes/receptors .

Q. How does this compound compare to structurally related analogs in terms of bioactivity?

Comparative analysis (see table below) highlights key differences:

Analog StructureKey ModificationsBioactivity InsightsSource
N-(3-chloro-4-methoxyphenyl)-...Chloro-substitutionEnhanced kinase inhibition (IC₅₀ ~50 nM)
N-cyclopropylbenzamide derivativesTrifluoromethyl groupImproved metabolic stability
Oxadiazole-containing analogsOxadiazole motifAnti-cancer activity (e.g., HT-29 IC₅₀ = 1.2 µM)

The methoxypropan-2-yl group in the target compound may enhance membrane permeability compared to bulkier substituents .

Methodological Guidance

  • For synthetic challenges : Always characterize intermediates (e.g., via LC-MS) to isolate side products early .
  • For biological studies : Use orthogonal assays (e.g., SPR and CETSA) to confirm target specificity .
  • For stability testing : Employ forced degradation studies (e.g., UV light, oxidative stress) to identify degradation pathways .

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